(2E)-N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide
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Overview
Description
The compound (2E)-N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE is a complex organic molecule that features a benzodiazole ring, a chloromethylphenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole and furan intermediates, followed by coupling reactions to form the final product. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the benzodiazole ring can be reduced to an amine.
Substitution: Halogen atoms on the chloromethylphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitro group may yield aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmacophore
Medicine
The compound could be investigated for its therapeutic potential. Benzodiazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The benzodiazole ring could facilitate binding to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.
Uniqueness
What sets (2E)-N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE apart is its combination of a benzodiazole ring with a chloromethylphenyl-furan moiety. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C28H22ClN3O2 |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
(E)-N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C28H22ClN3O2/c1-17-7-9-19(15-22(17)29)26-13-11-21(34-26)12-14-27(33)30-25-16-20(10-8-18(25)2)28-31-23-5-3-4-6-24(23)32-28/h3-16H,1-2H3,(H,30,33)(H,31,32)/b14-12+ |
InChI Key |
NKTBODRRSSGFQX-WYMLVPIESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=C(O4)C5=CC(=C(C=C5)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(O4)C5=CC(=C(C=C5)C)Cl |
Origin of Product |
United States |
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